(2E)-3-bromo-2-methylacrylic acid
Overview
Description
(2E)-3-bromo-2-methylacrylic acid is an organic compound with the molecular formula C4H5BrO2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-bromo-2-methylacrylic acid can be achieved through several methods. One common approach involves the bromination of 2-methylacrylic acid. This reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to introduce the bromine atom at the 3-position. This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-bromo-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents such as hydrogen bromide (HBr) and water (H2O) are used under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 2-methylacrylic acid, while addition of hydrogen bromide can produce 3,3-dibromo-2-methylpropanoic acid.
Scientific Research Applications
(2E)-3-bromo-2-methylacrylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which (2E)-3-bromo-2-methylacrylic acid exerts its effects depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-chloro-2-methylacrylic acid: Similar structure with a chlorine atom instead of bromine.
(2E)-3-iodo-2-methylacrylic acid: Contains an iodine atom in place of bromine.
(2E)-3-fluoro-2-methylacrylic acid: Features a fluorine atom instead of bromine.
Uniqueness
(2E)-3-bromo-2-methylacrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWIAWDCLANFSS-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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